Ethenesulfonyl fluoride, 2-phenyl-

Descripción general

Descripción

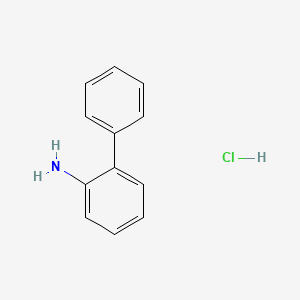

Ethenesulfonyl fluoride, 2-phenyl- is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.21 g/mol. The purity is usually 95%.

The exact mass of the compound Ethenesulfonyl fluoride, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85554. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethenesulfonyl fluoride, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenesulfonyl fluoride, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Rhodium(III)-Catalyzed Oxidative Coupling : Ethenesulfonyl fluoride (ESF) is used in synthesizing 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams via Rhodium(III)-catalyzed oxidative coupling, showing exclusive E-stereo selectivity and mono-selective ortho activation of sp2 C–H bonds of the phenyl rings (Wang et al., 2018).

- Kilogram-Scale Preparation Method : A two-step, on-water procedure for synthesizing ESF on a kilogram scale has been developed, highlighting its practicality for large-scale preparation (Zheng, Dong, & Sharpless, 2016).

- Copper-Promoted Conjugate Addition : ESF is involved in the copper-promoted direct hydrocarboxylation using carboxylic acid as a nucleophile, yielding molecules with both ester group and aliphatic sulfonyl fluoride moiety, important in medicinal chemistry and chemical biology (Zhang et al., 2021).

- Synthesis of δ-Sultone Heterocycles : ESF is utilized in the synthesis of diverse δ-sultone fused heterocycles, which have potential applications in drug discovery and material science (Chen et al., 2017).

Applications in Medicinal Chemistry and Material Science

- SuFEx Click Chemistry : ESF plays a significant role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, demonstrating extraordinary reactivity and utility in various fields including organic synthesis, materials science, and medicinal chemistry (Meng et al., 2019).

- Synthesis of Isoindolinones : A novel strategy involving ESF for synthesizing 2-arylethenesulfonyl fluorides from nitrones, leading to isoindolinones, has been developed, showing potential for applications in various fields (Wang & Zhao, 2022).

Radiochemistry and PET Tracer Development

- [18F]Ethenesulfonyl Fluoride in PET : [18F]ethenesulfonyl fluoride (ESF) is used as a novel radiofluoride relay reagent in positron emission tomography (PET), demonstrating potential in the development of radiopharmaceuticals (Zhang et al., 2019).

Miscellaneous Applications

- Electrophilic Properties : ESF is identified as one of the strongest Michael acceptors, explaining its excellent performance in reactions with various nucleophiles (Chen, Mayer, & Mayr, 2016).

- Rhenium(I) Complexation Effect : Studies on the conjugation of ESF with 5-amino-1,10-phenanthroline in free form and coordinated to a rhenium(i) tricarbonyl complex for radiosynthesizing dual-modal optical and PET tracers have been conducted (Klenner et al., 2019).

Safety and Hazards

Ethenesulfonyl fluoride is classified as a flammable liquid (Category 3), H226. It has acute toxicity, whether oral (Category 3), H301, inhalation (Category 3), H331, or dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314, and serious eye damage (Category 1), H318. It is suspected of causing genetic defects (Category 2), H341, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Mecanismo De Acción

Target of Action

Ethenesulfonyl fluoride, 2-phenyl- and its derivatives have been identified as potential inhibitors of human telomerase . Telomerase plays a crucial role in maintaining chromosomal integrity and is detectable in about 80-90% of various cancer cells , making it a promising target for anticancer therapies.

Mode of Action

The compound interacts with its target, the telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s unique structure, which allows it to bind to the telomerase and disrupt its function. The exact nature of this interaction and the resulting changes at the molecular level are still subjects of ongoing research.

Biochemical Pathways

The primary biochemical pathway affected by Ethenesulfonyl fluoride, 2-phenyl- is the telomerase pathway . By inhibiting telomerase, the compound disrupts the normal functioning of this pathway, which can lead to cellular senescence or apoptosis, particularly in cancer cells where telomerase activity is typically high.

Result of Action

The inhibition of telomerase by Ethenesulfonyl fluoride, 2-phenyl- can lead to a range of molecular and cellular effects. Most notably, it can induce cellular senescence or apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer therapies.

Análisis Bioquímico

Biochemical Properties

Ethenesulfonyl fluoride, 2-phenyl-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify protein residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This compound’s reactivity allows it to form stable bonds with these residues, making it useful in chemical probes and covalent inhibitors . Additionally, ethenesulfonyl fluoride, 2-phenyl-, is used in the synthesis of polysulfonates and other functional materials .

Cellular Effects

Ethenesulfonyl fluoride, 2-phenyl-, has notable effects on various types of cells and cellular processes. It influences cell function by modifying key protein residues, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to covalently bind to specific amino acids in proteins allows it to alter the activity of enzymes and other proteins, leading to changes in cellular behavior . This makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of ethenesulfonyl fluoride, 2-phenyl-, involves its reactivity with nucleophiles such as N, O, S, and C nucleophiles . This compound acts as a Michael acceptor, allowing it to form covalent bonds with these nucleophiles. The resulting sulfonyl fluoride group is highly stable but can react further under appropriate conditions . This reactivity is harnessed in various biochemical applications, including the development of covalent inhibitors and chemical probes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethenesulfonyl fluoride, 2-phenyl-, can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of ethenesulfonyl fluoride, 2-phenyl-, vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including impacts on learning and memory . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Ethenesulfonyl fluoride, 2-phenyl-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s reactivity with nucleophiles allows it to participate in the synthesis of functionalized molecules, impacting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical research and applications.

Transport and Distribution

Within cells and tissues, ethenesulfonyl fluoride, 2-phenyl-, is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its effectiveness in biochemical applications and therapeutic interventions.

Subcellular Localization

Ethenesulfonyl fluoride, 2-phenyl-, exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in modifying protein residues and influencing cellular processes.

Propiedades

IUPAC Name |

(E)-2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418292 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-18-5, 1819971-27-1 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 405-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)